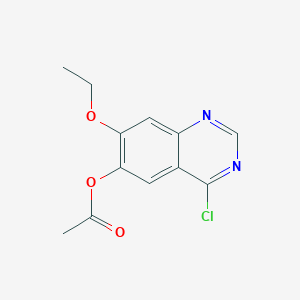

(4-chloro-7-ethoxyquinazolin-6-yl) acetate

Description

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery

The versatility of the quinazoline scaffold is a key factor in its success. The structure allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. mdpi.com This structural flexibility has led to the discovery of quinazoline derivatives with a wide array of therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties. nih.govpharmaffiliates.com

The significance of this scaffold is underscored by the number of approved drugs that incorporate the quinazoline core. These agents often function by targeting specific enzymes or receptors with high affinity and selectivity, a testament to the scaffold's ability to be tailored for specific biological targets. researchgate.net For instance, many quinazoline-based anticancer drugs are known to be potent inhibitors of tyrosine kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. chemspider.com

The following table provides a summary of notable quinazoline-based drugs and their primary therapeutic uses:

| Drug Name | Therapeutic Use |

| Gefitinib (B1684475) | Non-small-cell lung carcinoma |

| Erlotinib (B232) | Non-small-cell lung cancer, pancreatic cancer |

| Lapatinib | Advanced or metastatic breast cancer |

| Afatinib (B358) | Non-small-cell lung carcinoma |

| Prazosin (B1663645) | Hypertension |

| Doxazosin | Hypertension, benign prostatic hyperplasia |

| Terazosin | Hypertension, benign prostatic hyperplasia |

Historical Context of Quinazoline-Based Therapeutics

The journey of quinazoline in the realm of medicine is a fascinating chronicle of chemical synthesis and pharmacological discovery. The first synthesis of the parent quinazoline molecule was reported in 1895 by August Bischler and Lang. clearsynth.com However, it was in the mid-20th century that the therapeutic potential of its derivatives began to be systematically explored.

Early investigations into quinazoline derivatives led to the development of compounds with diverse biological activities. One of the first significant breakthroughs was the discovery of the antihypertensive properties of certain 4-aminoquinazoline derivatives, which ultimately led to the development of drugs like Prazosin in the 1970s. nih.gov

The late 20th and early 21st centuries witnessed a surge in research focused on quinazoline derivatives as anticancer agents. This was largely driven by the discovery that 4-anilinoquinazolines could act as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net This line of research culminated in the approval of Gefitinib by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of non-small-cell lung cancer, heralding a new era of targeted cancer therapy. clearsynth.com

Overview of (4-chloro-7-ethoxyquinazolin-6-yl) acetate (B1210297) and its Structural Class

(4-chloro-7-ethoxyquinazolin-6-yl) acetate belongs to the class of substituted quinazolines. Its structure is characterized by the core quinazoline ring system with specific functional groups attached: a chloro group at the 4-position, an ethoxy group at the 7-position, and an acetate group at the 6-position. While not a therapeutic agent in itself, this compound is a crucial intermediate in the synthesis of more complex and pharmacologically active quinazoline derivatives.

The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry. The chloro group at the 4-position is a particularly important feature, as it serves as a reactive site for nucleophilic substitution reactions. This allows for the introduction of various side chains, which is a common strategy in the development of targeted therapies. A notable example of its application is in the synthesis of the aforementioned anticancer drug, Gefitinib.

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C12H11ClN2O3 |

| Molecular Weight | 266.68 g/mol |

| CAS Number | 179688-52-9 |

The study of such intermediates is fundamental to the process of drug discovery and development, as they are the pivotal components that enable the construction of novel and effective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2O3 |

|---|---|

Molecular Weight |

266.68 g/mol |

IUPAC Name |

(4-chloro-7-ethoxyquinazolin-6-yl) acetate |

InChI |

InChI=1S/C12H11ClN2O3/c1-3-17-10-5-9-8(12(13)15-6-14-9)4-11(10)18-7(2)16/h4-6H,3H2,1-2H3 |

InChI Key |

BPFKLUXBDOFMAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC(=O)C |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 4 Chloro 7 Ethoxyquinazolin 6 Yl Acetate and Analogues

Derivatization and Functionalization Reactions

Modifications of the Ethoxy Group at Position 7

The ethoxy group at the 7-position of the quinazoline (B50416) ring is a key site for structural modification, which can significantly influence the molecule's properties. While direct modification of the ethoxy group on (4-chloro-7-ethoxyquinazolin-6-yl) acetate (B1210297) is not extensively documented, analogous transformations on related alkoxy-quinazoline systems provide insight into potential synthetic routes. The primary modification of such an ether linkage is its cleavage, a process known as O-dealkylation, to yield the corresponding phenol.

This transformation is typically achieved under stringent conditions due to the general stability of aryl ethers. Common methodologies applicable to this system include:

Lewis Acids: Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl ethers at low temperatures.

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether bond, often requiring high temperatures.

Nucleophilic Reagents: Strong nucleophiles, such as thiolates, have been shown to be effective in demethylating related heterocyclic systems. For instance, lithium 2-methylpropane-2-thiolate has been successfully used for the demethylation of 7-methylguanosine. rsc.org

The choice of reagent is critical to avoid unwanted side reactions on other functional groups present in the molecule, such as the chloro-substituent at C4 or the acetate group at C6. Conversely, the formation of the 7-ethoxy linkage, a 7-O-alkylation reaction, is a common strategy in the synthesis of quinazoline derivatives. juniperpublishers.comresearchgate.net Studies on the alkylation of quinazolin-4-ones have shown that reaction conditions, including the choice of base and solvent, can direct the alkylation to either the N3 position or the oxygen at C4, highlighting the competing reactivity within the heterocyclic system. juniperpublishers.comresearchgate.net

Oxidation and Reduction Pathways of the Quinazoline Ring System

The quinazoline ring system can undergo a variety of oxidation and reduction reactions, which alter its electronic properties and potential for further functionalization.

Oxidation: The nitrogen atoms within the pyrimidine (B1678525) portion of the quinazoline ring are susceptible to oxidation.

N-Oxide Formation: Oxidation of quinazoline with reagents like monoperphthalic acid can yield a mixture of the corresponding N-1 and N-3 oxides. nih.gov The quinazoline nucleus is somewhat sensitive, and these reactions can also produce quinazolin-4(3H)-one as a major product. nih.gov A biocatalytic approach using a recombinant di-iron monooxygenase has been shown to selectively convert quinazoline into quinazoline 3-oxide. nih.gov

Quinazolinone Formation: Direct oxidation of the quinazoline ring can lead to the formation of a carbonyl group. For example, oxidation of quinazoline with two equivalents of hydrogen peroxide in dilute acid results in 3,4-dihydro-4-oxoquinazoline. researchgate.net Similarly, the transformation of styryl-dihydroquinazolin-4-(1H)-ones to the corresponding styrylquinazolin-4-(3H)-one derivatives can be achieved using a mild iodine/DMSO oxidation system. acs.org

Reduction: Reduction of the quinazoline system typically targets the pyrimidine ring.

Catalytic Hydrogenation: The pyrimidine ring of 4(3H)-quinazolinone can be reduced using catalysts such as palladium or platinum oxide. acs.org Deoxygenation of quinazoline N-oxides can also be achieved through catalytic hydrogenation with Raney Nickel or by using reducing agents like zinc in the presence of ammonium (B1175870) chloride. nih.gov

These transformations are fundamental in diversifying the quinazoline scaffold for various applications.

Reactions with Nitrogen Nucleophiles (e.g., hydrazine (B178648), thiosemicarbazide)

The chlorine atom at the C4 position of (4-chloro-7-ethoxyquinazolin-6-yl) acetate is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of nitrogen-containing substituents.

Reactions with nitrogen nucleophiles such as hydrazine and thiosemicarbazide (B42300) are particularly common, leading to intermediates that can be further cyclized to form fused heterocyclic systems. Studies on 4-chloroquinazolines consistently show that substitution occurs regioselectively at the C4 position. researchgate.net

Reaction with Hydrazine: Treatment of 4-chloroquinazolines with hydrazine hydrate (B1144303) can yield the corresponding 4-hydrazinoquinazoline. researchgate.net This reaction is a key step in the synthesis of more complex derivatives. For instance, reacting 4-chloroquinazolines with hydrazine hydrate at high temperatures can induce ring transformation, leading to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. umn.edu The reaction mechanism is proposed to proceed via an SNAr pathway. nih.gov

Reaction with Thiosemicarbazide: 4-chloroquinazolines react with thiosemicarbazide to form 4-thiosemicarbazide quinazoline derivatives. lookchem.com These compounds serve as important pharmacophores in drug design. lookchem.com For example, 2-ethoxy-4-chloroquinazoline readily reacts with thiosemicarbazide to yield 4-(2-ethoxyquinazolin-4-yl)thiosemicarbazide. nih.gov This intermediate can then be reacted with various one- or two-carbon donors to generate novel triazoloquinazoline derivatives. nih.gov

The table below summarizes typical reactions of 4-chloroquinazolines with nitrogen nucleophiles.

| Nucleophile | Reagent/Conditions | Product Type | Reference(s) |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinoquinazoline | researchgate.net |

| Hydrazine | Hydrazine hydrate, 150 °C | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | umn.edu |

| Thiosemicarbazide | Thiosemicarbazide | 4-Thiosemicarbazide quinazoline | lookchem.com |

| Aniline (B41778) | Aniline derivatives, various conditions | 4-Anilinoquinazoline (B1210976) | nih.gov |

| Primary/Secondary Amines | Various aliphatic amines | 4-Aminoquinazolines | researchgate.net |

General Synthetic Methodologies for Quinazoline and Quinazolinone Scaffolds

The construction and functionalization of the quinazoline core are well-established fields in synthetic organic chemistry, with numerous methods available for accessing this privileged scaffold.

Construction of the Quinazoline Heterocycle

Several classical and modern methods are employed for the synthesis of the fundamental quinazoline ring system.

Bischler Synthesis: The first reported synthesis of quinazoline involved the decarboxylation of quinazoline-2-carboxylic acid. rsc.org

Gabriel Synthesis: This method involves the reduction of an o-nitrobenzylamine to 2-aminobenzylamine, followed by condensation with formic acid to form a dihydroquinazoline, which is then oxidized to quinazoline. rsc.org

Niementowski Quinazoline Synthesis: A widely used method that involves the thermal condensation of anthranilic acids with amides or formamide (B127407) to produce 4(3H)-quinazolinones. mdpi.com

From 2-Aminobenzonitriles: 2-Aminobenzonitriles can be reacted with various reagents, such as aldehydes and arylboronic acids in a palladium-catalyzed, three-component tandem reaction, to afford quinazolines. nih.gov

Modern Catalytic Methods: A variety of transition-metal-catalyzed and metal-free approaches have been developed. chemrxiv.org These include copper-catalyzed tandem reactions, iodine-catalyzed C-H amination, and ruthenium-catalyzed dehydrogenative coupling reactions. nih.govchemrxiv.orgresearchgate.net These methods often offer milder conditions and broader substrate scope compared to classical syntheses.

Introduction and Manipulation of Substituents on the Quinazoline Core

Once the quinazoline heterocycle is formed, substituents can be introduced or manipulated to create diverse analogues.

Electrophilic Substitution: The benzene (B151609) portion of the quinazoline ring is more susceptible to electrophilic substitution than the pyrimidine ring. rsc.org The general order of reactivity for electrophilic attack is C8 > C6 > C5 > C7. rsc.orgresearchgate.net Nitration is a known example, yielding 6-nitroquinazoline (B1619102) under standard nitrating conditions. researchgate.net

Nucleophilic Substitution: As previously discussed (Section 2.2.5), halo-substituents at the C2 and C4 positions are readily displaced by nucleophiles. rsc.orgresearchgate.net The C4 position is generally more reactive towards nucleophilic attack than the C2 position in 2,4-dichloroquinazolines. researchgate.net

Functional Group Interconversion: Substituents on the quinazoline core can be chemically modified. For example, a methoxy (B1213986) group can be converted to a hydroxyl group via demethylation, or an amino group can be transformed into other functionalities. The introduction of substituents like halogens, amines, or alkoxy groups at positions 6 and 7 is crucial for tuning the biological activity of many quinazoline-based compounds. lookchem.com

Microwave-Assisted Synthesis of Quinazoline Derivatives

The application of microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, offering significant advantages for the preparation of quinazoline derivatives. Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. juniperpublishers.comresearchgate.net

This technology has been successfully applied to various key reactions in quinazoline synthesis:

Niementowski Condensation: Microwave irradiation of anthranilic acid and its derivatives can significantly accelerate the formation of quinazolinones.

Aza-Wittig Reaction: The reaction of N-imidoyliminophosphoranes with aldehydes under microwave conditions provides a rapid route to quinazolines in good yields. juniperpublishers.com

Nucleophilic Aromatic Substitution: MWI can overcome the low reactivity of electron-poor amines in reactions with 4-chloroquinazolines, enabling the synthesis of 4-anilinoquinazoline derivatives in shorter times and higher yields. nih.gov

The table below provides a comparative overview of conventional versus microwave-assisted methods for selected quinazoline syntheses.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of MWI | Reference(s) |

| Quinazolinone Synthesis | 3-6 hours, 48-89% yield | 10-20 minutes, 66-97% yield | Increased rate and yield | researchgate.net |

| Aza-Wittig Reaction | N/A | 3-4 minutes, Good yields | Rapid, high-yielding | juniperpublishers.com |

| Niementowski Condensation | High temperature, long reaction time | High temperature, short reaction time | Shorter reaction time | |

| N-Arylation | Long reaction times, low yields (with poor nucleophiles) | 10 minutes, 63-90% yield | Overcomes low reactivity, faster | nih.gov |

The efficiency, speed, and sustainability of microwave-assisted protocols have established them as a key methodology in the modern synthesis of quinazoline libraries for drug discovery and materials science.

Molecular Mechanisms and Biological Activities

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition and DNA Repair Modulation

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are involved in DNA repair pathways. Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations. Some quinazoline (B50416) derivatives have been investigated as PARP inhibitors. nih.gov

There is currently no published research that specifically investigates or reports on the inhibition of PARP-1 or the modulation of DNA repair pathways by (4-chloro-7-ethoxyquinazolin-6-yl) acetate (B1210297).

Inhibition of Other Metabolic Enzymes

The quinazoline scaffold has been explored for its potential to inhibit various other enzymes beyond tyrosine kinases and PARPs. However, there is no specific information available regarding the inhibitory activity of (4-chloro-7-ethoxyquinazolin-6-yl) acetate against other metabolic enzymes.

α-Glycosidase

There is no available scientific literature or data regarding the inhibitory or other biological effects of this compound on α-glycosidase.

Acetylcholinesterase and Butyrylcholinesterase

No studies have been found that investigate the activity of this compound as an inhibitor of either acetylcholinesterase or butyrylcholinesterase.

Human Carbonic Anhydrase I and II

The scientific literature lacks information on the inhibitory potential of this compound against human carbonic anhydrase isoforms I and II. While other quinazoline-based compounds have been explored as carbonic anhydrase inhibitors, data for this specific molecule is not present in the searched resources.

p97 ATPase Inhibition

There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of p97 ATPase. Research on p97 inhibitors has focused on other chemical scaffolds, such as chlorinated analogues of dehydrocurvularin (B13541) and various DBeQ analogs. nih.govnih.gov

Cellular Biological Responses in Preclinical Models

Detailed investigations into the cellular effects of this compound are not extensively reported in the available scientific literature.

Anti-proliferative Effects in Cancer Cell Lines (e.g., H1975, A431, A549)

Specific data on the anti-proliferative effects of this compound against the H1975, A431, and A549 cancer cell lines could not be located in the searched scientific databases. While the A549 cell line is a common model for studying anti-cancer agents, research has focused on other compounds. nih.govnih.gov

Inhibition of Receptor Autophosphorylation in Intact Cells

No published studies were identified that specifically examine the ability of this compound to inhibit receptor autophosphorylation in intact cells.

Activity Against Mutant Receptor Tyrosine Kinases (e.g., EGFR T790M)

The T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small-cell lung cancer. nih.gov This has driven the development of next-generation inhibitors capable of targeting this mutation.

A thorough review of scientific literature reveals no specific data on the inhibitory activity of this compound itself against the EGFR T790M mutant. Research in this area focuses on the final, more complex drug molecules derived from it, such as Afatinib (B358). nih.gov While this compound is a critical building block in the synthesis of such inhibitors, its own activity profile against mutant receptor tyrosine kinases has not been characterized in published studies.

Antimicrobial Properties

The search for novel antimicrobial agents is a global health priority. Various heterocyclic compounds, including certain quinazoline derivatives, have been screened for their potential to inhibit the growth of pathogenic microbes.

Antibacterial Activity

There is no available scientific literature or published data detailing the evaluation of this compound for antibacterial activity. Consequently, its spectrum of activity, if any, against gram-positive or gram-negative bacteria is unknown.

Antifungal Activity

Similarly, a review of existing research indicates that this compound has not been specifically tested or reported for any antifungal properties. There are no studies describing its efficacy against fungal pathogens.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and various chemical scaffolds are explored for their anti-inflammatory potential. Quinazoline derivatives have been noted in this field for their ability to modulate inflammatory pathways.

However, there are no specific studies or reports documenting the anti-inflammatory activity of this compound. Its potential effects on inflammatory markers, enzymatic pathways such as cyclooxygenases (COX), or cellular signaling cascades have not been investigated in the available scientific literature.

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Pharmacophoric Features and Key Structural Modifiers

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For quinazoline-based kinase inhibitors, particularly those targeting EGFR and VEGFR2, key pharmacophoric features have been established. These models typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The fundamental pharmacophore for many EGFR inhibitors is the 4-anilinoquinazoline (B1210976) structure. The quinazoline (B50416) ring system acts as a scaffold, positioning key interaction groups within the ATP-binding site of the kinase. The nitrogen atom at position 1 (N-1) of the quinazoline ring commonly forms a crucial hydrogen bond with a methionine residue (Met769 in EGFR) in the hinge region of the kinase domain. The aniline (B41778) ring at position 4 occupies a hydrophobic pocket, and substituents on this ring can form additional interactions, significantly influencing potency and selectivity. Modifications at positions 6 and 7 of the quinazoline core are also critical for modulating activity, often by interacting with the solvent-exposed region or forming additional contacts within the binding site.

Impact of Substituent Variation on Biological Activity

The biological activity of quinazoline derivatives can be finely tuned by altering the substituents at various positions on the scaffold. SAR studies have systematically explored these modifications to optimize potency and selectivity.

The substituent at the C-4 position of the quinazoline ring is a primary determinant of activity, particularly for EGFR inhibitors. The 4-anilino (a phenyl ring attached via an NH linkage) group is a highly preferred substituent for potent EGFR inhibition. Altering this aniline moiety often leads to a decrease in activity.

The potency is further modulated by substituents on the anilino ring itself. Small, lipophilic, and electron-withdrawing groups at the 3-position (meta-position) of the aniline ring, such as chloro or bromo, are particularly advantageous for antiproliferative activity. For instance, a 3-bromo substituted quinazoline was found to be highly potent. Similarly, a 3-chloro-4-(3-fluorobenzyloxy) aniline derivative showed elevated inhibitory activity against a panel of mutated kinases. In contrast, replacing the anilino group with other moieties, such as thiosemicarbazide (B42300), has been explored, but the 4-anilino structure remains a benchmark for high-affinity EGFR binding.

| Compound Base | Position 4 Substituent | Modification | Reported Activity/Finding | Reference |

|---|---|---|---|---|

| Quinazoline | Anilino | Substitution at 3-position with small lipophilic groups | Preferred for high potency EGFR inhibition. | |

| Quinazoline | Anilino | 3-bromo substitution | Displayed potent activity. | |

| Quinazoline | Anilino | 3-chloro-4-(3-fluorobenzyloxy)aniline | Higher antiproliferative activity and elevated inhibitory activity. | |

| Quinazoline | 1H-indol-5-amine | Insertion led to sub-nanomolar IC50 values for pan-HER inhibition. | Potent inhibitory activity. | |

| Quinazoline | 4-benzothienyl amino | New analogues of gefitinib (B1684475) | Increased cytotoxicity compared to the parent compound. |

Substituents at positions 6 and 7 of the quinazoline ring play a significant role in modulating kinase inhibitory activity. Generally, small electron-donating groups in these positions are favored for high potency. The presence of methoxy (B1213986) or ethoxy groups, often in combination (e.g., 6,7-dimethoxy), has been shown to be highly effective. One of the most potent analogues identified in a study was a 6,7-dimethoxy derivative with an IC50 of 29 pmol/L against EGFR.

Strategies for Designing Potent and Selective Inhibitors

The design of potent and selective kinase inhibitors is a primary objective in medicinal chemistry. The 4-chloroquinazoline (B184009) core of (4-chloro-7-ethoxyquinazolin-6-yl) acetate (B1210297) is a well-established pharmacophore that can be strategically modified to achieve desired inhibitory profiles against various protein kinases.

The 4-anilinoquinazoline scaffold is a well-known kinase inhibitor framework found in clinically approved drugs. The evolution from a simple scaffold to a potent lead compound involves systematic modifications to enhance binding affinity and selectivity. For instance, the 4-chloro position on the quinazoline ring is highly reactive and serves as a key attachment point for various amine-containing fragments, leading to the formation of 4-aminoquinazoline derivatives.

In the optimization of the 4-anilinoquin(az)oline scaffold for activity against Epidermal Growth Factor Receptor (EGFR), modifications at the 6- and 7-positions of the quinazoline ring have been shown to be critical. nih.govnih.gov For example, the introduction of a 6-iodo group significantly increased potency against the U-CH1 chordoma cell line compared to unsubstituted or smaller halogen-substituted analogs. nih.gov The presence of an ethoxy group at the 7-position, as seen in the subject compound, is a common feature in many EGFR inhibitors, contributing to favorable interactions within the ATP-binding pocket of the kinase. The 6-acetoxy group can be considered a modifiable position, where hydrolysis could yield a hydroxyl group, providing a point for further derivatization or acting as a hydrogen bond donor.

The general strategy for evolving a lead compound from the 4-chloroquinazoline scaffold often involves:

Fixing the core: Maintaining the 6- and 7-substitutions on the quinazoline ring. nih.gov

Modulating the aniline portion: Introducing various substituents on the aniline ring to explore the hydrophobic and electronic requirements of the binding site. nih.gov

Varying the 4-position substituent: While anilino groups are common, other moieties can be introduced to alter the inhibitor's properties.

The following table illustrates the impact of substitutions at the 6-position of a 4-anilinoquinazoline scaffold on inhibitory activity against the U-CH1 cell line. nih.gov

| 6-Position Substituent | IC₅₀ (μM) against U-CH1 |

| Unsubstituted | >50 |

| Methyl | 25 |

| Fluoro | 25 |

| Iodo | 8.7 |

This table is interactive. You can sort and filter the data.

The rational design of irreversible tyrosine kinase inhibitors often involves incorporating a reactive group, or "warhead," that can form a covalent bond with a specific amino acid residue, typically a cysteine, within the ATP-binding site of the kinase. The 4-chloroquinazoline scaffold can be a starting point for designing such inhibitors.

While (4-chloro-7-ethoxyquinazolin-6-yl) acetate itself is not an irreversible inhibitor, it can be chemically modified to become one. A common strategy involves introducing an acrylamide (B121943) moiety at a suitable position, often attached to the 4-anilino portion of the molecule. This acrylamide group can then act as a Michael acceptor, reacting with a cysteine residue in the target kinase.

The design process for irreversible inhibitors based on the quinazoline scaffold includes:

Identification of a target cysteine: Locating a non-catalytic cysteine residue near the ATP-binding pocket of the kinase.

Warhead incorporation: Attaching an electrophilic group, such as an acrylamide, to the inhibitor scaffold at a position that allows it to be in close proximity to the target cysteine.

Optimization of the scaffold: Fine-tuning the rest of the molecule to ensure proper orientation within the binding site for the covalent reaction to occur.

Computational workflows can be instrumental in the rational design of covalent kinase inhibitors by predicting the reactivity and accessibility of nucleophilic amino acid residues in a kinase. nih.gov

Simultaneously inhibiting multiple signaling pathways is a promising strategy in cancer therapy to overcome resistance and improve efficacy. The quinazoline scaffold has proven to be a versatile platform for the development of dual inhibitors targeting both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org Dysregulation of both EGFR and VEGFR-2 signaling pathways is implicated in tumor growth and angiogenesis. nih.gov

The design of dual EGFR/VEGFR-2 inhibitors from a quinazoline core often involves structural modifications that allow the compound to bind effectively to the ATP-binding sites of both kinases. This can be achieved by exploring the structure-activity relationships of different substituents on the quinazoline ring and the 4-position side chain.

For example, a series of new quinazoline sulfonamide conjugates were designed and synthesized as potential dual EGFR and VEGFR-2 inhibitors. nih.gov In another study, S-alkylated quinazolin-4(3H)-ones were developed as dual EGFR/VEGFR-2 kinase inhibitors. rsc.org These studies highlight the adaptability of the quinazoline scaffold for multi-target drug design.

The following table presents examples of quinazoline derivatives and their dual inhibitory activity against EGFR and VEGFR-2. nih.gov

| Compound | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| Compound 15 | 0.0728 | 0.0523 |

This table is interactive. You can sort and filter the data.

The development of such dual inhibitors relies on a deep understanding of the structural similarities and differences between the ATP-binding sites of the target kinases to design a single molecule that can effectively inhibit both.

Computational and Theoretical Approaches in Quinazoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as (4-chloro-7-ethoxyquinazolin-6-yl) acetate (B1210297), and its biological target.

Prediction of Binding Modes and Conformations

In the study of (4-chloro-7-ethoxyquinazolin-6-yl) acetate, molecular docking simulations are employed to predict how the molecule fits into the binding site of a target protein. These simulations explore various possible conformations of the ligand and its orientation within the binding pocket, identifying the most energetically favorable poses. The predicted binding mode for this compound would detail the specific amino acid residues it interacts with, and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Assessment of Binding Affinity and Specificity

Beyond predicting the binding pose, molecular docking simulations provide an estimation of the binding affinity, often expressed as a scoring function. This score helps in ranking different ligands based on their potential to bind to a target. For this compound, these calculations are crucial for gauging its potential efficacy as an inhibitor or modulator of a specific protein. Furthermore, by docking the compound against various protein targets, researchers can assess its binding specificity, a critical factor in drug development to minimize off-target effects.

Molecular Modeling in Support of Chemical Synthesis and Optimization

Computational chemistry offers valuable tools to support the synthesis and optimization of chemical compounds. For this compound, molecular modeling techniques can be used to refine its structure to enhance its biological activity or improve its pharmacokinetic properties. By simulating the effects of adding or modifying functional groups, chemists can prioritize which derivatives to synthesize, saving time and resources. This in silico approach allows for a rational design process, guiding the optimization of lead compounds.

X-ray Crystallography for Structural Insights of Compound-Target Complexes

X-ray crystallography is a powerful experimental technique that provides high-resolution, three-dimensional structural data of molecules and their complexes. Obtaining a crystal structure of this compound bound to its target protein would offer definitive proof of the binding mode predicted by molecular docking. This detailed structural information is invaluable for understanding the precise molecular interactions at an atomic level and serves as a gold standard for structure-based drug design.

In Silico Methodologies for Compound Library Design

The chemical scaffold of this compound can serve as a starting point for the design of a focused library of related compounds. In silico methodologies, such as virtual screening and combinatorial library design, enable the rapid generation and evaluation of a vast number of virtual derivatives. By applying various computational filters, including predicted activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties, researchers can select a smaller, more promising set of compounds for synthesis and experimental testing. This approach significantly streamlines the discovery of novel quinazoline-based therapeutic agents.

Preclinical Research Applications and Future Directions

Role as an Intermediate in the Synthesis of Targeted Therapeutics (e.g., TKIs)

The primary and most significant role of (4-chloro-7-ethoxyquinazolin-6-yl) acetate (B1210297) in preclinical research is as a key intermediate in the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors (TKIs). The quinazoline (B50416) core is a privileged scaffold for kinase inhibition, and several FDA-approved anticancer drugs, including gefitinib (B1684475), erlotinib (B232), and afatinib (B358), are based on this structure. nih.govmdpi.com

The synthesis of these complex molecules often involves a multi-step process where the quinazoline core is assembled and then functionalized. Compounds like (4-chloro-7-ethoxyquinazolin-6-yl) acetate are pivotal in this process. The chlorine atom at the C4 position of the quinazoline ring is highly reactive and susceptible to nucleophilic aromatic substitution. This reactivity is exploited by medicinal chemists to introduce various aniline (B41778) derivatives at this position, a crucial step in creating the 4-anilinoquinazoline (B1210976) structure common to many EGFR inhibitors. mdpi.com

For instance, the synthesis of the TKI afatinib involves a highly reactive intermediate, 4,7-dichloro-6-nitroquinazoline. mdpi.com This highlights the general strategy of using a chlorinated quinazoline as a precursor. The ethoxy and acetate groups at the C7 and C6 positions of this compound can be strategically chosen or modified to fine-tune the properties of the final drug molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile.

Development of Molecular Probes for Kinase Studies

Beyond its role in synthesizing potential drugs, the quinazoline scaffold derived from intermediates like this compound is used to develop molecular probes. These specialized tools are essential for studying the function, localization, and dynamics of biological targets such as kinases and G protein-coupled receptors (GPCRs). nih.gov

A molecular probe is typically designed by conjugating a pharmacophore—the part of the molecule that recognizes and binds to the biological target—with a reporter molecule, such as a fluorophore. nih.gov In this context, the quinazoline moiety acts as the pharmacophore. By attaching a fluorescent group (like coumarin (B35378) or fluorescein) to the quinazoline core, researchers can create probes that light up when they bind to their target protein. nih.govmdpi.com

These fluorescent probes enable a range of applications in preclinical research, including:

Visualization of Receptors: High-resolution imaging of target proteins on and within cells. nih.gov

Binding Assays: Quantifying the affinity of new, non-fluorescent drug candidates by measuring how effectively they displace the fluorescent probe from the target. nih.gov

Understanding Drug-Target Interactions: Studying the structural requirements for ligand binding at the active site of a kinase. nih.gov

The synthesis of these probes relies on the same versatile chemistry used for drug synthesis, where the reactive chloro-group can be used as a handle to attach linkers connected to the fluorescent dye. nih.gov

Strategies for Addressing Drug Resistance in Preclinical Models (e.g., T790M mutation in EGFR)

A major challenge in cancer therapy is the development of drug resistance. In non-small cell lung cancer (NSCLC), a common mechanism of resistance to first-generation EGFR-TKIs like gefitinib and erlotinib is the emergence of a secondary mutation in the EGFR gene, known as the T790M mutation. nih.gov This mutation changes the shape of the drug's binding site, reducing the inhibitor's effectiveness.

The development of next-generation TKIs capable of overcoming this resistance is a critical area of research, and quinazoline-based structures are at the forefront of this effort. Preclinical models of T790M-positive cancers are used to test new inhibitors. The design of these advanced TKIs, such as osimertinib, often retains the core quinazoline scaffold but modifies the substituting groups to specifically target the T790M-mutant EGFR while sparing the wild-type (non-mutated) version to reduce side effects. nih.govnih.gov

Intermediates like this compound provide the foundational structure for creating libraries of new compounds to test against these resistant models. By systematically altering the groups attached to the quinazoline ring, researchers can identify molecules that effectively inhibit the drug-resistant kinase. medchemexpress.com In some cases, resistance to even third-generation inhibitors can emerge, for example, through a C797S mutation, necessitating the continued design of novel inhibitors based on scaffolds derived from these versatile intermediates. nih.gov

Exploration of New Therapeutic Indications Based on Observed Biological Activities

While the primary focus for many quinazoline derivatives has been cancer, the inherent biological activity of this chemical family opens doors to a wide range of other therapeutic possibilities. ijmpr.inrsc.org Preclinical research has demonstrated that compounds built upon the quinazoline scaffold exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anti-diabetic properties. wisdomlib.orgmdpi.com

This broad spectrum of activity suggests that intermediates like this compound can serve as a starting point for drug discovery programs targeting diseases beyond oncology. For example:

Infectious Diseases: Quinazoline derivatives have been designed as efflux pump inhibitors in bacteria, which could help overcome multidrug resistance to antibiotics. nih.gov

Inflammation and Autoimmune Diseases: The anti-inflammatory properties of some quinazolines could be harnessed to develop treatments for conditions like arthritis. wisdomlib.org

Neurodegenerative Diseases: The role of certain kinases in neurological disorders makes quinazoline-based kinase inhibitors potential candidates for these conditions.

The process involves screening libraries of quinazoline compounds against various biological targets to identify new leads. A hit compound can then be optimized for the new indication, demonstrating the value of this scaffold in expanding therapeutic pipelines.

Integration of Experimental and Computational Methodologies in Advanced Drug Discovery

Modern drug discovery is rarely a process of trial and error alone. It heavily relies on the integration of experimental work with powerful computational methods, often referred to as computer-aided drug design (CADD). nih.gov The development of novel drugs from intermediates like this compound is significantly accelerated by these in silico techniques. youtube.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com QSAR models can predict the potency of new, unsynthesized quinazoline derivatives, guiding chemists to prioritize the most promising candidates.

Molecular Docking: This technique simulates how a molecule, such as a quinazoline-based inhibitor, fits into the three-dimensional structure of its target protein (e.g., the ATP-binding site of a kinase). nih.govnih.gov Docking helps predict binding affinity and understand the key interactions that drive potency and selectivity. nih.gov

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. nih.govnih.gov This helps to identify and eliminate molecules with poor drug-like properties early in the discovery process.

These computational predictions are then validated through experimental synthesis and biological testing. This iterative cycle of design, prediction, synthesis, and testing allows for a more rational and efficient path toward novel therapeutics based on the quinazoline scaffold. chemrxiv.orgchemrxiv.org

Data Tables

Table 1: Key Compounds and Derivatives Mentioned

| Compound Name | Class/Role | Significance |

|---|---|---|

| This compound | Quinazoline Intermediate | A versatile chemical building block for synthesizing targeted therapeutics and molecular probes. |

| Gefitinib | Quinazoline TKI | FDA-approved first-generation EGFR inhibitor for cancer treatment. nih.gov |

| Erlotinib | Quinazoline TKI | FDA-approved first-generation EGFR inhibitor for cancer treatment. nih.gov |

| Afatinib | Quinazoline TKI | FDA-approved second-generation EGFR inhibitor that overcomes some forms of resistance. mdpi.com |

| Osimertinib | Pyrimidine-based TKI | Third-generation EGFR inhibitor designed to be effective against the T790M resistance mutation. nih.gov |

Table 2: Selected Preclinical Research Findings for Quinazoline Derivatives

| Derivative Type | Target/Model | Finding | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR-mutant NSCLC | Serve as the basis for multiple FDA-approved tyrosine kinase inhibitors. | nih.govmdpi.com |

| Quinazoline-based Fluorescent Probes | α1-Adrenergic Receptors | Developed probes with nanomolar affinity for visualizing receptor localization. | nih.gov |

| Third-Generation TKIs | EGFR T790M Mutant | Designed to specifically inhibit the kinase responsible for resistance to earlier drugs. | nih.govnih.gov |

| Quinazoline-based BCRP Inhibitors | BCRP Efflux Pump | Some quinazolines, like prazosin (B1663645) and gefitinib, can inhibit BCRP, potentially reversing multidrug resistance. | nih.gov |

| Quinazoline Hybrids | Various Cancer Cell Lines | Molecular hybridization has led to compounds with potent, multi-faceted biological activity against cancer. | rsc.org |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.